molecular formula C7H6BF3O2 B074334 2-(Trifluoromethyl)phenylboronic acid CAS No. 1423-27-4

2-(Trifluoromethyl)phenylboronic acid

Cat. No. B074334
Key on ui cas rn: 1423-27-4
M. Wt: 189.93 g/mol
InChI Key: JNSBEPKGFVENFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06962935B2

Procedure details

To a solution of 58.8 g (0.261 mol) of 1-bromo-2-(trifluoromethyl)benzene in 250 mL of THF under Ar was added 110 mL (0.275 mol) of 2.5M n-butyllithium in hexane over 35 minutes, keeping the temperature between 0-5° C. The reaction mixture was allowed to warm to 10° C. Triisopropylborate (95 mL, 0.313 mol) was added, keeping the temperature below 35° C. After 1 hour, the reaction mixture was cooled, 1N HCl (425 mL) was added, and the mixture was stirred overnight. The mixture was extracted with 100 mL of ether three times, and the combined organic extracts were extracted with 100 mL of 1N NaOH three times. The aqueous extracts were acidified to pH 1 with 6N HCl, and then extracted with 100 mL ether three times. The combined ether extracts were dried over MgSO4, and the solvents evaporated in vacuo to give 46.1 g (93%) of the desired compound as a light yellow oil. 1H NMR (CDCl3) δ: 7.77 (d, 1H); 7.72 (d, 1H); 7.56 (m, 2H); 4.87 (br s, 2H).
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two
Name
Quantity
425 mL
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].C([Li])CCC.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C.Cl>C1COCC1.CCCCCC>[F:9][C:8]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:21]([OH:22])[OH:20]

Inputs

Step One
Name
Quantity
58.8 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
110 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
95 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
425 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 0-5° C
CUSTOM
Type
CUSTOM
Details
the temperature below 35° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 100 mL of ether three times
EXTRACTION
Type
EXTRACTION
Details
the combined organic extracts were extracted with 100 mL of 1N NaOH three times
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL ether three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)B(O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 46.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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